

# Physicochemical properties of Profenofos formulations

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## Compound of Interest

Compound Name: Profenofos

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An in-depth technical guide on the physicochemical properties of **profenofos** formulations for researchers, scientists, and drug development professionals.

## Introduction

**Profenofos** (O-4-bromo-2-chlorophenyl O-ethyl S-propyl phosphorothioate) is a broad-spectrum organophosphate insecticide and acaricide.[1][2] It is utilized to control a wide variety of pests, primarily Lepidoptera and mites, on crops such as cotton, maize, sugar beet, and vegetables.[3] **Profenofos** functions as a non-systemic insecticide with both contact and stomach action.[1][3] The efficacy, stability, and safety of a pesticide are profoundly influenced by the physicochemical properties of its formulation. These formulations, which include emulsifiable concentrates (EC), suspension concentrates (SC), and ultra-low-volume (ULV) liquids, are designed to optimize the delivery and performance of the active ingredient.[4]

This guide provides a comprehensive overview of the core physicochemical properties of **profenofos** and its formulations, details the experimental protocols for their characterization, and illustrates key concepts and workflows.

## Physicochemical Properties of Technical Profenofos

The properties of the technical grade active ingredient are the foundation for any formulation. **Profenofos** is a pale yellow liquid with a characteristic garlic-like odor.[1][3][5] Key physicochemical data for technical **profenofos** are summarized in Table 1.

Table 1: Physicochemical Properties of Technical **Profenofos**

Property	Value	Reference(s)
Appearance	Pale yellow liquid	[1][3]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> BrClO <sub>3</sub> PS	[1]
Molecular Weight	373.6 g/mol	[1][6]
Boiling Point	100 °C / 1.80 Pa	[1][3]
Density / Sp. Gravity	1.455 g/cm <sup>3</sup> (at 20 °C)	[1][3][6]
Vapor Pressure	1.24 × 10 <sup>-1</sup> mPa (at 25 °C)	[1][3]
Water Solubility	28 mg/L (at 25 °C)	[1][3][5][6]
Solvent Solubility	Readily miscible with most organic solvents	[1][2][5]
Octanol-Water Partition Coefficient (log Kow)	4.44 - 4.68	[1][5][6]
Hydrolytic Stability (DT <sub>50</sub> at 20°C)	93 days (pH 5), 14.6 days (pH 7), 5.7 hours (pH 9)	[1][3][5]

**Profenofos** is relatively stable in neutral and slightly acidic conditions but is unstable and hydrolyzes in alkaline media.[1][2][5][6]

## Properties of Profenofos Formulations

Formulation significantly alters the application and behavior of the active ingredient. Emulsifiable concentrates (EC) are a common formulation for **profenofos**. [4][7] Other formulations like suspension concentrates (SC) are also used for pesticides and their properties are relevant for comparison. [8]

## Emulsifiable Concentrates (EC)

EC formulations consist of the active ingredient dissolved in a solvent with emulsifiers. When diluted with water, they form a stable emulsion for spraying. [9] Studies on commercial

**profenofos** 720 g/L EC formulations have shown the importance of storage conditions on stability.[7]

Table 2: Physicochemical Properties of a **Profenofos** EC Formulation Example (Data from a study on a formulation using Diethanolamide (DEA) surfactant)

Property	Value Range	Reference(s)
Droplet Size	1.76 – 2.07 $\mu\text{m}$	[10]
Density	0.996 – 0.998 $\text{g}/\text{cm}^3$	[10]
Surface Tension	16.56 – 40.72 $\text{dyne}/\text{cm}$	[10]
Viscosity	1.032 – 1.078 $\text{cP}$	[10]
pH	6.87 – 8.22	[10]

The viscosity and surface tension of EC formulations are critical for spray atomization and droplet formation.[8] Lower surface tensions, typical for ECs, can influence spray deposition and coverage on target surfaces.[8]

## Suspension Concentrates (SC) and Microencapsulations

While specific data for **profenofos** SC formulations is limited in the provided search results, general principles for pesticide SCs are applicable. SCs are dispersions of solid active ingredient particles in water.[11] Their stability and efficacy are highly dependent on particle size distribution.[11][12][13] Microencapsulation involves enclosing the active ingredient within a polymeric shell, with particle sizes typically ranging from 0.2 to over 50  $\mu\text{m}$  depending on the method.[14][15][16]

Table 3: Typical Particle Size Distribution for Pesticide Suspension Concentrates

Parameter	Typical Value (µm)	Significance	Reference(s)
D10	0.3 - 0.8	Represents the smallest 10% of particles	[11][12]
D50 (Median)	0.8 - 2.8	Represents the median particle diameter	[11][12][17]
D90	3.1 - 10.0	Represents the largest 90% of particles; critical for nozzle clogging	[11][12][17]

Smaller particle sizes generally correlate with better suspension stability and biological activity, but can also increase the likelihood of agglomeration.[11][13]

## Key Experimental Protocols

Accurate characterization of physicochemical properties requires standardized experimental methods.

## Active Ingredient Content and Purity

This protocol determines the concentration of **profenofos** in a formulation.

- Principle: Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or a Flame Ionization Detector (FID) is used to separate and quantify **profenofos**. [7][18] High-Performance Liquid Chromatography (HPLC) is also applicable. [19]
- Apparatus: Gas chromatograph, analytical balance, volumetric flasks, syringes.
- Procedure:
  - Standard Preparation: Prepare a stock solution of certified **profenofos** reference material in a suitable solvent (e.g., acetone, methanol). [20] Create a series of calibration standards by serial dilution.

- Sample Preparation: Accurately weigh a sample of the formulation and dissolve it in the chosen solvent to a known volume to achieve a concentration within the calibration range.
- Chromatography: Inject equal volumes of the standards and the sample solution into the GC.
- Analysis: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **profenofos** in the sample by comparing its peak area to the calibration curve.

## Solubility Determination (Shake-Flask Method)

This protocol, based on OECD and OPPTS guidelines, measures the solubility of **profenofos** in water or organic solvents.<sup>[21]</sup>

- Principle: The formulation is agitated in the solvent for a prolonged period at a constant temperature until equilibrium is reached. The concentration of the dissolved active ingredient is then measured in the saturated solution.
- Apparatus: Shaking incubator or water bath, centrifuge, analytical balance, flasks, analytical instrument (GC or HPLC).
- Procedure:
  - Add an excess amount of the **profenofos** formulation to a flask containing the solvent (e.g., distilled water, organic solvent).
  - Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
  - Agitate the mixture for a period sufficient to reach equilibrium (e.g., 24-48 hours). Preliminary tests can determine the required time.
  - After equilibration, allow the mixture to stand to let undissolved material settle. Centrifuge an aliquot to separate any suspended particles.
  - Carefully extract a known volume of the clear supernatant.

- Dilute the supernatant with a suitable solvent and analyze for **profenofos** content using a validated chromatographic method (as in 4.1).

## Accelerated Storage Stability

This protocol evaluates the stability of a formulation under elevated temperature conditions, simulating long-term storage.[22][23]

- Principle: The formulation is stored at a constant elevated temperature (e.g., 54 °C) for a defined period (e.g., 14 days) as per FAO guidelines.[22][23] The active ingredient content and key physical properties are measured before and after storage.
- Apparatus: Laboratory oven, original sealed containers of the formulation, analytical and physical testing equipment.
- Procedure:
  - Analyze an initial sample ("time zero") for active ingredient content (Protocol 4.1) and relevant physical properties (e.g., pH, viscosity, emulsion stability).
  - Place sealed containers of the same batch in an oven maintained at  $54 \pm 2$  °C for 14 days. [7][22]
  - After 14 days, remove the samples, allow them to cool to room temperature, and re-homogenize if necessary.
  - Re-analyze the stored samples for active ingredient content and physical properties.
  - Evaluation: The active ingredient content after storage should not be lower than 95-96% of the initial content.[23] Physical properties should also remain within specified limits.[22]

## Viscosity Measurement

This protocol measures the resistance to flow of liquid formulations.

- Principle: A rotational viscometer measures the torque required to rotate a spindle submerged in the sample fluid at a constant speed. This is crucial for predicting a formulation's behavior during pumping, mixing, and spraying.[24]

- Apparatus: Rotational viscometer (e.g., Brookfield DV-II+ Pro), temperature-controlled water bath, appropriate spindle.
- Procedure:
  - Place the liquid formulation in a beaker and allow it to equilibrate to the desired temperature (e.g., 20 °C) in the water bath.
  - Select a spindle and rotational speed appropriate for the expected viscosity of the sample.
  - Immerse the spindle in the sample to the marked level.
  - Start the viscometer and allow the reading to stabilize.
  - Record the viscosity reading, typically in centipoise (cP) or milliPascal-seconds (mPa·s). For non-Newtonian fluids, measurements should be taken at various shear rates to create a flow curve.[\[24\]](#)

## Particle Size Analysis (Laser Diffraction)

This protocol determines the particle size distribution of SC or microencapsulated formulations.  
[\[11\]](#)[\[12\]](#)

- Principle: A sample dispersed in a liquid is passed through a laser beam. The particles scatter the light at angles inversely proportional to their size. Detectors measure the scattered light pattern, which is then converted into a particle size distribution.[\[17\]](#)
- Apparatus: Laser diffraction particle size analyzer (e.g., Battersizer ST), liquid dispersion unit.
- Procedure:
  - Select a suitable dispersant liquid in which the particles are insoluble and do not agglomerate.
  - Add the formulation sample to the dispersion unit until an appropriate obscuration level (the amount of laser light blocked by the particles) is reached.

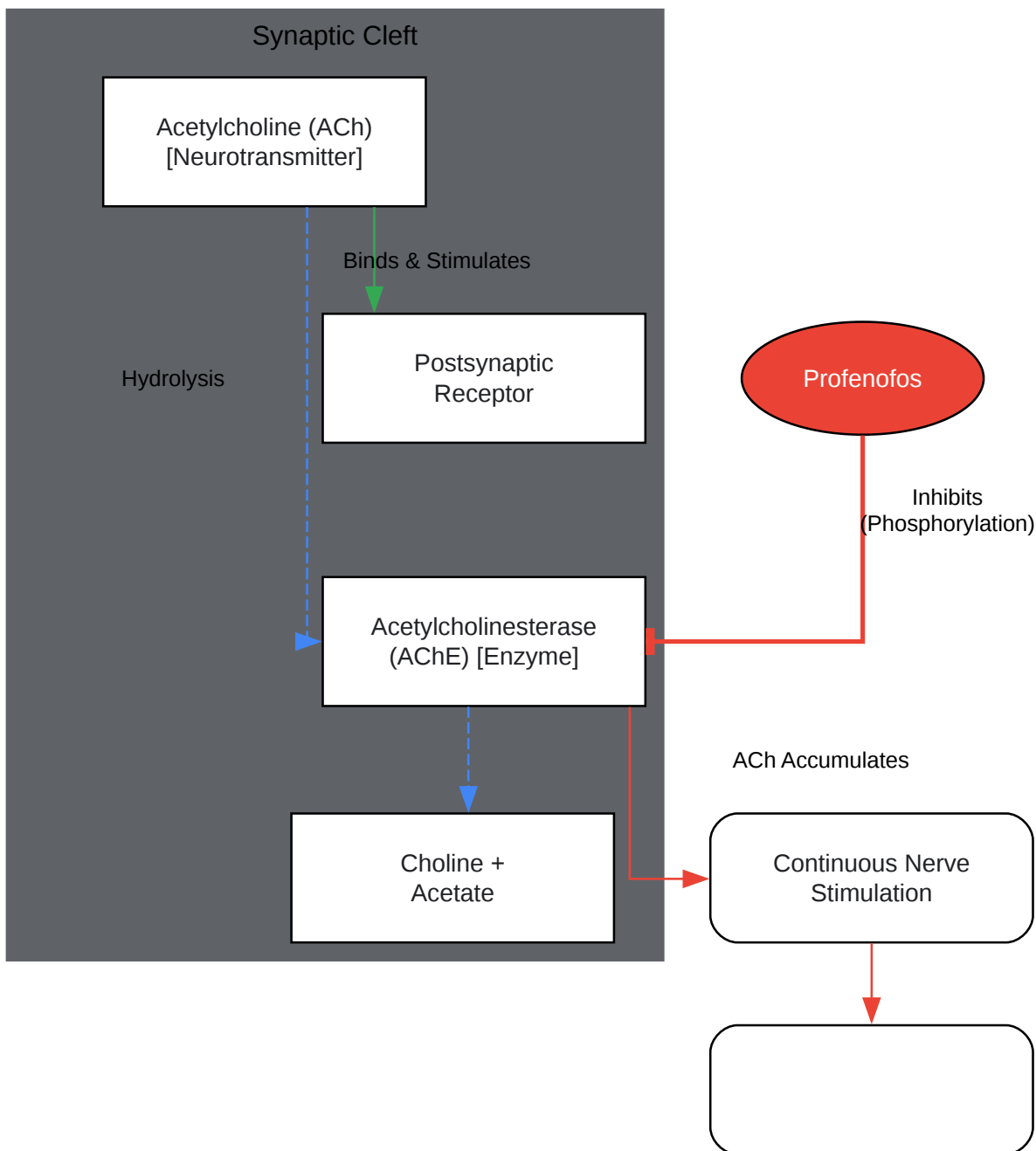
- Apply sonication if necessary to break up any loose agglomerates.
- Initiate the measurement. The instrument will automatically circulate the sample and record the light scattering data.
- The software calculates and reports the particle size distribution, typically providing values for D10, D50, and D90.[11]

## Visualizations: Pathways and Workflows

### Mode of Action: Acetylcholinesterase Inhibition

**Profenofos**, like other organophosphates, acts by inhibiting the enzyme acetylcholinesterase (AChE) at the synaptic cleft in the nervous system of insects.[5][25] This leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the pest.



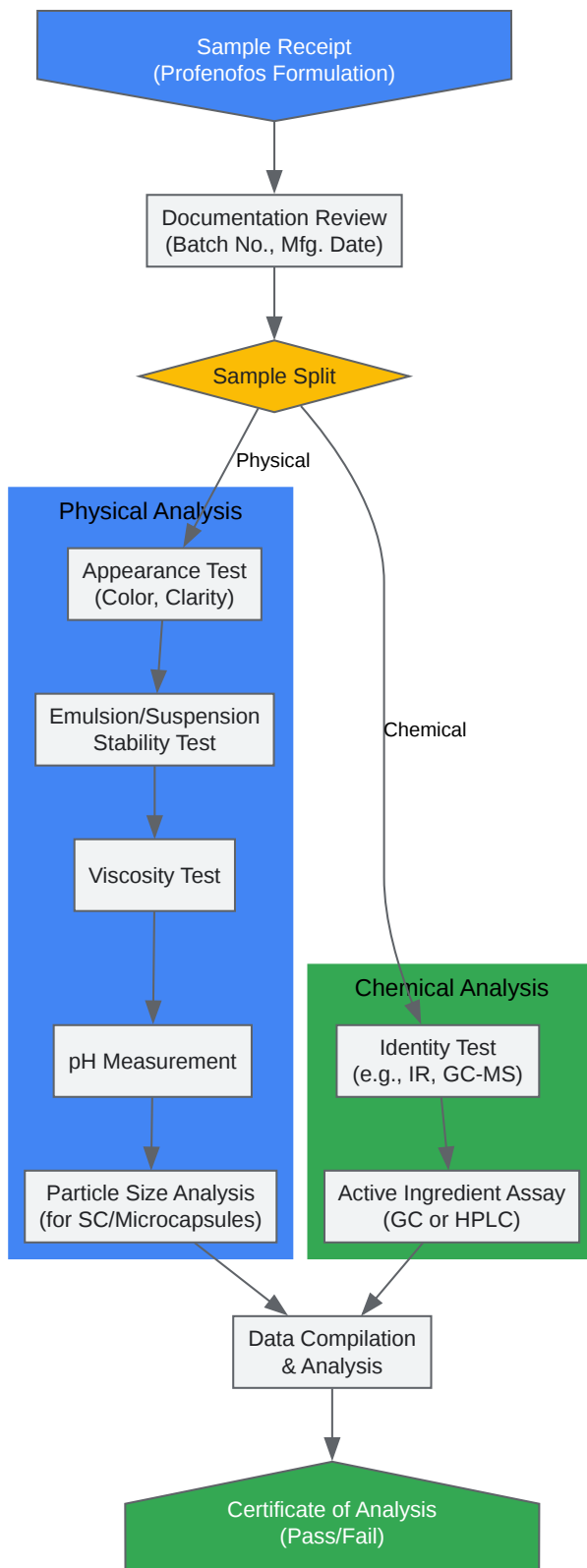


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Caption: **Profenofos** mode of action via inhibition of the enzyme acetylcholinesterase (AChE).

## Experimental Workflow: Formulation Quality Control

A logical workflow is essential for the systematic quality control of pesticide formulations, ensuring they meet specifications for both chemical content and physical performance.

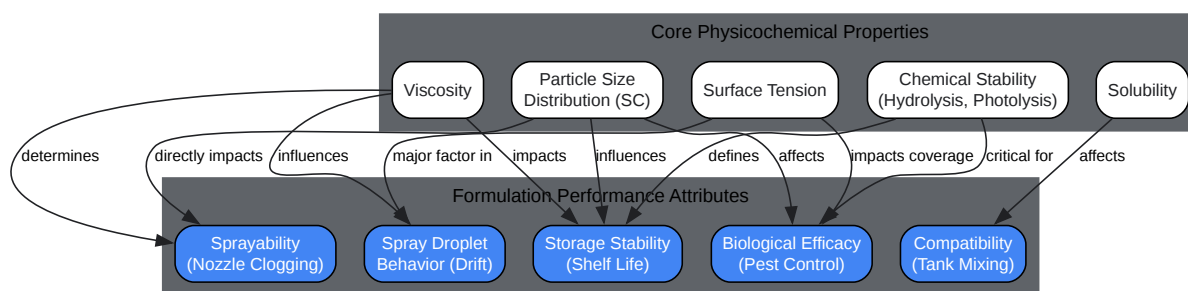


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Caption: A typical experimental workflow for the quality control of a **profenofos** formulation.

## Logical Relationships: Properties vs. Performance

The physicochemical properties of a pesticide formulation are directly linked to its performance characteristics, including stability, biological efficacy, and application safety.



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Caption: Relationship between key physicochemical properties and formulation performance.

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